

Unveiling the Molecular Architecture of Mycosporine-2-glycine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mycosporine-2-glycine

Cat. No.: B1260214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the chemical structure elucidation of **Mycosporine-2-glycine** (M2G), a mycosporine-like amino acid (MAA) with significant potential in biomedicine and cosmetics due to its potent UV-absorbing and antioxidant properties. This document details the experimental protocols for isolation, purification, and characterization, presents key quantitative data in a structured format, and visualizes the experimental workflow for clarity.

Introduction to Mycosporine-2-glycine (M2G)

Mycosporine-like amino acids are a class of low molecular weight, water-soluble compounds produced by a wide range of organisms, particularly those exposed to high levels of solar radiation, such as cyanobacteria and marine algae.^{[1][2][3]} M2G is characterized by a cyclohexenimine chromophore conjugated with two glycine residues.^{[2][4]} Its ability to absorb UV-A radiation, with a maximum absorption at approximately 331 nm, makes it a compound of interest for development as a natural sunscreen.^{[2][5]} Furthermore, studies have demonstrated its antioxidant activity, suggesting broader applications in preventing oxidative stress-related damage.^{[1][5]} The precise elucidation of its chemical structure is paramount for understanding its biological functions and for potential synthetic production.

Experimental Protocols for Structure Elucidation

The determination of the chemical structure of M2G involves a multi-step process encompassing extraction from a biological source, purification to isolate the compound, and finally, analysis using various spectroscopic techniques.

Isolation and Extraction of M2G from Cyanobacteria

A common source for M2G is the halotolerant cyanobacterium *Aphanothecace halophytica* or a unicellular cyanobacterium (*Euhalothecace* sp.).^{[1][2]} The following protocol is a synthesized methodology based on established procedures.

Experimental Protocol: Extraction

- **Cell Culture and Harvesting:** Cultivate the cyanobacterium, such as *Euhalothecace* sp., in a suitable medium under conditions that induce MAA production, such as high light intensity.^[2] Harvest the cells from the culture by centrifugation (e.g., 6,000 x g for 10 minutes).^[2]
- **Initial Extraction:** The harvested cell pellets are extracted with a solvent to lyse the cells and solubilize the MAAs. A common method involves extraction with 20% aqueous methanol at 45°C for 2 hours.^[2] An alternative for *A. halophytica* is extraction with methanol.^[1]
- **Solvent Removal and Re-extraction:** The extract is then dried, for instance, using a rotary evaporator or a Speed-Vac concentrator, to remove the initial solvent.^[2] The resulting residue is subsequently re-extracted with 100% methanol to separate the MAAs from less soluble compounds like salts.^[2]

Purification of M2G

Following extraction, a multi-step purification process is required to obtain M2G in a pure form suitable for structural analysis. This typically involves low-pressure liquid chromatography followed by high-performance liquid chromatography (HPLC).

Experimental Protocol: Purification

- **Low-Pressure Liquid Chromatography (LPLC):** A three-step separation process using LPLC can be employed for initial purification.^[1] This method is effective for separating M2G from other MAAs like shinorine and porphyra-334.^[1]

- Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing M2G from the LPLC are then subjected to preparative HPLC for final purification.[\[2\]](#) A C18 reversed-phase column is commonly used. The mobile phase can be a mixture of acetonitrile (e.g., 4% v/v) and formic acid (e.g., 0.1% v/v) in water, with isocratic elution.[\[6\]](#) The eluent is monitored by a UV-visible detector set at a wavelength near the absorption maximum of M2G (e.g., 345 nm).[\[2\]](#)
- Fraction Collection and Desolvation: The fraction corresponding to the M2G peak is collected and the solvent is removed using a Speed-Vac evaporator to yield the purified compound as a white amorphous solid.[\[2\]](#)

Spectroscopic and Spectrometric Analysis

The purified M2G is then subjected to a suite of analytical techniques to determine its molecular structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of M2G, which is a key characteristic of MAAs.

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Dissolve the purified M2G in a suitable solvent, typically water or methanol.
- Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a spectrophotometer.
- Analysis: Identify the wavelength of maximum absorption (λ_{max}).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of M2G.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: The purified M2G is introduced into the mass spectrometer, often via liquid chromatography-mass spectrometry (LC/MS).[\[1\]](#)
- Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for MAAs.[\[2\]](#)
- Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion ($[M+H]^+$) is determined. [\[2\]](#) Further fragmentation analysis (MS/MS) can be performed to obtain structural information.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D (1H and ^{13}C) and 2D NMR experiments are crucial for the complete structural elucidation.[\[2\]](#)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve the purified M2G in a suitable deuterated solvent, such as deuterium oxide (D_2O).
- Data Acquisition: Acquire 1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
- Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to assemble the final structure. The symmetry of the molecule is a key feature to note from the NMR data.[\[2\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the structural elucidation of **Mycosporine-2-glycine**.

Table 1: Physicochemical and Spectroscopic Properties of **Mycosporine-2-glycine**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₇	[8]
Molecular Weight	302.28 g/mol	[8]
Exact Mass	302.11140092 Da	[8]
UV Absorption Maximum (λ _{max})	331 nm	[2][9]
Mass Spectrometry (ESI+)	m/z 303 [M+H] ⁺	[2]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Mycosporine-2-glycine**

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm)	HMBC Correlations
1	160.0	-	-
2	97.0	-	-
3	155.0	-	-
4(6)	35.0	2.80, 3.25	C-2, C-5, C-6(4)
5	75.0	-	-
7 (OCH ₃)	58.0	3.65	C-2
8 (CH ₂ OH)	65.0	3.55	C-5
9 (NHCH ₂ COOH)	45.0	3.85	C-1, C-3, C-10
10 (NHCH ₂ COOH)	175.0	-	-

Note: Data is compiled and adapted from published literature.[2] Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the chemical structure elucidation of **Mycosporine-2-glycine**.

[Click to download full resolution via product page](#)**Mycosporine-2-glycine** structure elucidation workflow.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the successful isolation, purification, and structural elucidation of **Mycosporine-2-glycine**. The presented data and workflows offer a robust framework for researchers and scientists in the fields of natural product chemistry, drug discovery, and cosmetic science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mycosporine-2-glycine | C12H18N2O7 | CID 23427657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mycosporine-2-glycine is the major mycosporine-like amino acid in a unicellular cyanobacterium (Euhalothce sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Mycosporine-2-glycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260214#mycosporine-2-glycine-chemical-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com